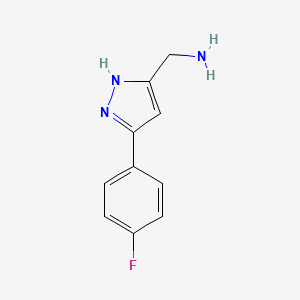(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine
CAS No.: 1239130-64-3
Cat. No.: VC3039045
Molecular Formula: C10H10FN3
Molecular Weight: 191.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1239130-64-3 |
|---|---|
| Molecular Formula | C10H10FN3 |
| Molecular Weight | 191.2 g/mol |
| IUPAC Name | [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanamine |
| Standard InChI | InChI=1S/C10H10FN3/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14) |
| Standard InChI Key | MIJIFNANGCFMAT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NNC(=C2)CN)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=C2)CN)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
The chemical structure of (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine features several key components:
-
A central pyrazole ring (five-membered heterocycle containing two adjacent nitrogen atoms)
-
A 4-fluorophenyl substituent at position 3 of the pyrazole ring
-
A methanamine (CH₂NH₂) functional group at position 5
-
An unsubstituted nitrogen at position 1 (1H-pyrazole)
The presence of the 4-fluorophenyl group shares structural similarity with compounds that have shown biological activity, such as those evaluated for antiproliferative effects against prostate cancer cell lines . The compound's structure is also related to other fluorophenyl-pyrazole derivatives that have demonstrated pharmaceutical relevance.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine would typically involve multiple steps, drawing from established protocols for related compounds:
-
Formation of the pyrazole core through cyclocondensation reactions
-
Introduction of the 4-fluorophenyl substituent
-
Functionalization of the 5-position with the methanamine group
For structurally similar compounds, synthetic pathways often involve:
-
Reactions between hydrazines and β-ketoesters or β-diketones
-
Reductive amination processes
-
Multi-step sequences with careful control of reaction conditions
Reaction Optimization and Purification
The synthesis of pyrazole derivatives with specific substitution patterns requires optimization of reaction parameters:
-
Temperature control: Critical for cyclocondensation reactions
-
Solvent selection: Commonly ethanol or DMF for pyrazole formation
-
Catalyst choice: Lewis acids or bases depending on the specific transformation
-
Purification techniques: Column chromatography is frequently employed for the isolation of pure compounds
Based on approaches used for related structures, the synthesis often requires careful control of reaction conditions to optimize yields and purity. Techniques such as column chromatography are frequently employed for purification purposes to achieve the desired analytical purity.
| Property | Measurement (nM) | pH | Temperature (°C) | References |
|---|---|---|---|---|
| IC50 | 700 | 7.4 | 30 | A31072 |
| IC50 | 250 | N/A | N/A | A31073 |
| IC50 | 500 | N/A | N/A | A31073 |
| IC50 | 400 | N/A | N/A | A31073 |
| IC50 | 180 | N/A | N/A | A31073 |
This data suggests that compounds sharing structural elements with (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine can exhibit significant enzyme inhibitory activity.
Structure-Activity Relationships
The biological activity of fluorophenyl-pyrazole derivatives is significantly influenced by their structural features:
-
Position of the fluorine atom on the phenyl ring (3- vs 4-position)
-
Substitution pattern on the pyrazole ring
-
Nature of substituents at positions 1 and 5 of the pyrazole ring
Studies of related compounds indicate that modifications to these structural elements can substantially alter the compound's interaction with biological targets and its pharmacological profile .
Research Applications
Mechanistic Studies
Understanding the mechanism of action of fluorophenyl-pyrazole derivatives provides insights into their biological effects. The mechanism often involves:
-
Hydrogen bonding interactions via the pyrazole ring nitrogens
-
π-stacking interactions between the fluorophenyl group and aromatic amino acid residues in target proteins
-
Potential covalent bonding through the primary amine functionality
-
Electronic effects of the fluorine substituent influencing binding affinity
These mechanistic aspects are particularly relevant for compounds targeting prostate cancer cell lines, where androgen receptor modulation has been observed with structurally related compounds .
Comparative Analysis of Related Compounds
To contextualize the potential applications of (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine, it is instructive to compare it with structural analogs:
-
Position isomers: (3-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanamine differs in both the position of the fluorine atom (3- instead of 4-position) and the location of the methanamine group (4- instead of 5-position)
-
N-methylated derivatives: 1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine features methylation at the pyrazole N1 position and a different arrangement of the amine functionality
-
Additional substituents: 1-(4-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine incorporates an isopropyl group at position 3 of the pyrazole ring, potentially influencing lipophilicity and target binding
These structural variations can significantly affect physicochemical properties, metabolic stability, and biological activity profiles.
Future Research Directions
Synthetic Optimization
Future research could focus on developing efficient and scalable synthetic routes to (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine, particularly:
Expanded Biological Evaluation
Comprehensive biological assessment of (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine would provide valuable insights into its pharmacological potential:
-
Screening against a broader range of cancer cell lines
-
Evaluation of anti-inflammatory activity in relevant models
-
Assessment of potential antibacterial properties
-
Target identification studies to determine precise mechanism of action
Structural Modifications
The (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine scaffold offers numerous opportunities for structural optimization:
-
Substitution at the N1 position of the pyrazole ring
-
Modification of the methanamine group to secondary or tertiary amines
-
Introduction of additional functional groups on the fluorophenyl ring
-
Development of prodrug approaches to improve pharmacokinetic properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume